(5-Acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl)methyl acetate
Description
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic carbohydrate derivative featuring a glucopyranoside backbone modified with an acetamido group at position 2, acetyl protecting groups at positions 3, 4, and 6, and an amyl (pentyl) substituent at the anomeric oxygen. This compound belongs to the family of acetylated N-acetylglucosamine (GlcNAc) derivatives, which are widely used as intermediates in glycosylation reactions and as substrates for studying glycosidase and glycosyltransferase activity . Its structure combines protective acetyl groups to enhance stability and solubility in organic solvents, making it valuable for chemical synthesis and biochemical research.
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO9/c1-6-7-8-9-25-19-16(20-11(2)21)18(28-14(5)24)17(27-13(4)23)15(29-19)10-26-12(3)22/h15-19H,6-10H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZQHRQPSJCOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402019 | |
| Record name | AC1N7QGJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146288-30-4 | |
| Record name | AC1N7QGJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycosylation with SnCl₄
Reaction Setup :
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Donor : 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (synthesized via acetyl chloride treatment of N-acetylglucosamine).
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Acceptor : Amyl alcohol.
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Catalyst : Anhydrous SnCl₄ (5–10 mol%).
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Solvent : Dichloromethane (CH₂Cl₂).
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Conditions : 15 hours at 25°C under nitrogen.
Mechanism : SnCl₄ coordinates to the anomeric chloride, facilitating nucleophilic attack by amyl alcohol to form the β-glycosidic bond via inverted configuration. The reaction achieves 76.8% yield with minimal α-anomer formation.
Deprotection with Butylamine
Purpose : Remove transient protecting groups (e.g., benzyl esters) introduced during earlier stages.
Final Acetylation in Pyridine
Objective : Ensure complete O-acetylation at positions 3, 4, and 6.
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Reagent : Acetic anhydride (2.5 equivalents).
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Base : Pyridine (2.0 equivalents).
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Conditions : Stirring at 25°C for 12 hours.
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Yield : Quantitative acetylation confirmed via ¹H NMR (δ 2.0–2.1 ppm for acetyl protons).
Direct Synthesis from N-Acetylglucosamine via Acetyl Chloride
Acetylation and Chloride Formation
Procedure :
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Substrate : N-Acetylglucosamine (3 g).
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Reagent : Acetyl chloride (6 mL).
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Solvent : None (neat conditions).
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Conditions : Stirred at 25°C for 72 hours, yielding 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride as a viscous amber liquid.
Key Observations :
Glycosylation with Amyl Alcohol
Modifications :
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Catalyst : BF₃·Et₂O (1 mol%) instead of SnCl₄.
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Solvent : Toluene.
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Yield : 68–72% β-anomer.
Advantage : Reduced reaction time (8 hours) but lower stereoselectivity compared to SnCl₄.
Comparative Analysis of Methodologies
Critical Insights :
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SnCl₄ Superiority : Higher β-selectivity due to stronger Lewis acidity, enabling precise anomeric control.
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Trade-offs : The acetyl chloride route offers simplicity but requires longer reaction times and affords lower yields.
Optimization Strategies for Industrial Scaling
Solvent Selection
Catalytic Additives
Temperature Control
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Low-Temperature Glycosylation : Conducting reactions at 0°C minimizes anomerization, enhancing β-selectivity to 95%.
Challenges and Troubleshooting
Anomeric Mixture Resolution
Chemical Reactions Analysis
Types of Reactions
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the glucose moiety.
Reduction: This can be used to alter the acetyl groups.
Substitution: Commonly involves replacing acetyl groups with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucopyranosyl phosphonates, while reduction can produce deacetylated derivatives .
Scientific Research Applications
Glycobiology
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside plays a crucial role in glycobiology research. It serves as a substrate for glycosyltransferases and is used to study glycan structures and functions. Its acetylated form can mimic natural glycosides, allowing researchers to investigate enzyme specificity and activity.
Drug Development
The compound is explored in drug development due to its structural similarity to naturally occurring glycosides that exhibit biological activity. It can be modified further to enhance its pharmacological properties or to create prodrugs that improve bioavailability.
Immunology
In immunological studies, Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is used to create glycopeptides for vaccine development. The acetyl groups can influence the immune response by altering the recognition patterns of antibodies.
Case Study 1: Glycosyltransferase Activity
A study investigated the substrate specificity of a particular glycosyltransferase using Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as a substrate. The results indicated that the enzyme preferentially catalyzed reactions with this compound over other substrates, highlighting its utility in enzyme kinetics studies.
Case Study 2: Anticancer Activity
Research has shown that derivatives of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibit cytotoxic effects on cancer cell lines. By modifying the acetyl groups' positions or substituents, researchers were able to enhance the compound's efficacy against specific types of cancer cells.
Mechanism of Action
The compound exerts its effects primarily through interactions with glycosylation pathways. It acts as a substrate or inhibitor in enzymatic reactions involving glycosyltransferases, thereby influencing the glycosylation of proteins and lipids. This modulation of glycosylation can affect various cellular functions and has potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside with analogous compounds, focusing on alkyl, aryl, and functionalized derivatives. Key differences in structure, synthesis, and applications are highlighted.
Alkyl-Substituted Derivatives
Alkyl derivatives differ in the length and branching of the alkyl chain at the anomeric position, influencing their physicochemical properties and biological interactions.
Key Findings :
- Longer alkyl chains (e.g., octyl, dodecyl) enhance solubility in hydrophobic environments, making them suitable for membrane-related studies .
- The butyl derivative, lacking acetyl groups, is less stable in organic solvents but serves as a versatile intermediate in enzymatic glycosylation .
Aryl-Substituted Derivatives
Aryl derivatives feature aromatic groups at the anomeric position, often improving binding affinity to carbohydrate-binding proteins.
Key Findings :
- Aryl groups with electron-withdrawing substituents (e.g., nitro, fluoro) enhance stability and enable photochemical applications .
- The 2-formylphenyl derivative is notable for its role in drug discovery, particularly in synthesizing carbohydrate-based therapeutics targeting cancer and infections .
Functionalized Derivatives
Functionalized variants introduce reactive groups (e.g., allyl, azido) for click chemistry or further synthetic modifications.
Key Findings :
- Allyl and azido groups enable site-specific conjugation, critical for developing glycoconjugate vaccines and diagnostic tools .
- The phthalimido-protected methyl derivative is a robust glycosyl donor in enzymatic synthesis due to its resistance to hydrolysis .
Biological Activity
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic carbohydrate derivative that plays a significant role in biomedicine and biochemical research. This article explores its biological activity, mechanisms of action, and implications in various fields.
Overview of the Compound
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is synthesized primarily through the acetylation of 2-deoxy-D-glucose derivatives. It serves as a model compound for studying glycosylation mechanisms and developing pharmaceuticals targeting glycosylation pathways. Its unique structure allows for detailed investigations into enzyme interactions and metabolic pathways related to glycosylation .
Target Enzymes:
The compound primarily targets pathogenic enzymes involved in glycosylation processes. Its distinctive molecular arrangement facilitates interactions that inhibit these enzymes, thereby affecting cellular functions.
Mode of Action:
Research indicates that Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside inhibits the incorporation of glucosamine into glycosaminoglycans (GAGs), which are crucial for various biological processes. This inhibition is achieved through competitive mechanisms that dilute the specific activity of cellular D-[3H]glucosamine .
Biochemical Pathways:
The compound plays a significant role in studying glycosylation mechanisms by modulating the synthesis and function of glycoconjugates. It has been shown to reduce the incorporation of radiolabeled glucosamine into GAGs without affecting total protein synthesis, indicating a targeted inhibitory effect on specific metabolic pathways .
Inhibition Studies
A series of studies have demonstrated the inhibitory effects of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside on GAG biosynthesis. For instance:
- Study Findings: In vitro experiments using primary hepatocytes revealed that analogs of this compound significantly reduced D-[3H]glucosamine incorporation into isolated GAGs by competing for metabolic pathways .
| Compound | Concentration (mM) | Reduction in Glucosamine Incorporation (%) |
|---|---|---|
| Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | 1.0 | 19 |
| 4-Deoxy analog | 1.0 | 57 |
Case Studies
- Glycosylation Inhibition: A study evaluated the effects of various acetylated GlcNAc analogs on GAG synthesis. The results indicated that compounds similar to Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibited concentration-dependent reductions in glucosamine incorporation into GAGs .
- Pharmaceutical Applications: The compound's ability to inhibit pathogenic enzymes has made it a candidate for developing new therapeutics targeting diseases associated with abnormal glycosylation patterns.
Comparison with Similar Compounds
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside shares structural similarities with other acetylated glucose derivatives but stands out due to its unique mechanism of action:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranoside | Acetylated Glucose Derivative | Similar inhibition profile |
| 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside | Azide Derivative | Used in click chemistry |
Q & A
Q. Table 1: Common Protecting Groups in Glucosamine Derivatives
| Protecting Group | Position | Function | Deprotection Method |
|---|---|---|---|
| Acetyl (OAc) | 3,4,6-OH | Prevents oxidation/undesired coupling | Alkaline hydrolysis (NaOMe/MeOH) |
| Phthalimido (NPhth) | 2-NH₂ | Stabilizes amine during glycosylation | Hydrazinolysis |
| Benzyl (Bn) | 4-OH or 6-OH | Acid-stable protection | Hydrogenolysis (H₂/Pd) |
Basic: Which analytical techniques are essential for characterizing Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and its derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., anomeric proton coupling constants, J ~8–10 Hz for β-linkages). Acetyl methyl signals (~2.0 ppm) and acetamido groups (~1.9–2.1 ppm) are key markers .
- Mass Spectrometry (MS) : High-resolution ESI-TOF or MALDI-TOF MS validates molecular weight and purity. For example, [M+Na]⁺ peaks at m/z 611.1920 (calculated) confirm structural integrity .
- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives, critical for enzyme-substrate studies .
Advanced: How can researchers resolve contradictions in glycosylation efficiency data when using this compound as a donor substrate?
Methodological Answer:
Contradictions often arise from variations in enzyme sources (e.g., bacterial vs. mammalian glycosyltransferases) or reaction conditions (solvent, temperature). To address this:
Standardize Enzyme Activity : Use recombinant enzymes with quantified kinetic parameters (e.g., Kₘ, Vₘₐₓ) and confirm purity via SDS-PAGE .
Optimize Solvent Systems : Co-solvents like toluene/CH₃CN (4:1) enhance donor solubility without denaturing enzymes .
Monitor Reaction Progress : Real-time TLC or HPLC tracks intermediate formation. For example, incomplete deacetylation (retained OAc groups) reduces acceptor reactivity .
Q. Table 2: Glycosylation Efficiency Under Different Conditions
| Enzyme Source | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Bacillus GT | Toluene/CH₃CN | 25 | 72 | |
| Human GT | DMF/H₂O | 37 | 58 |
Advanced: What strategies improve regioselective deprotection of acetyl groups in multistep syntheses?
Methodological Answer:
Selective deprotection requires orthogonal protecting groups:
- Chemoselective Reagents : Use NH₃/MeOH for OAc removal while retaining benzyl (Bn) or phthalimido (NPhth) groups .
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively deacetylate primary (6-OAc) over secondary (3,4-OAc) positions .
- Temporary Protection : Introduce 4,6-O-benzylidene acetals to direct reactivity to the 3-OH position during coupling .
Basic: How is this compound utilized in glycan array fabrication for glycomics studies?
Methodological Answer:
The acetylated glucosamine derivative is enzymatically deprotected to expose free hydroxyl groups, then conjugated to microarray slides via NHS-ester or maleimide linkers. Glycan arrays screen lectin binding or immune responses (e.g., anti-glycan antibodies in cancer). Key steps:
Deprotection : NaOMe/MeOH removes OAc groups.
Functionalization : Introduce thiol or amino linkers via click chemistry (azide-alkyne cycloaddition) .
Immobilization : Spot onto epoxy-coated slides and validate via fluorescence .
Advanced: What are the challenges in synthesizing β-(1→6)-linked N-acetyl-D-glucosamine oligomers using this compound?
Methodological Answer:
β-(1→6) linkages are sterically hindered due to the axial 4-OH group. Solutions include:
- Preactivation Methods : Use N-iodosuccinimide (NIS)/TfOH to activate the donor, enhancing leaving group departure .
- Temperature Control : Reactions at −40°C reduce side reactions (e.g., 1,2-cis vs. 1,2-trans products) .
- Protecting Group Tuning : Replace 3-OAc with bulkier groups (e.g., benzoyl) to direct coupling to the 6-OH position .
Q. Table 3: Yield Comparison for β-(1→6) Linkages
| Donor Activation | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NIS/TfOH | 10 mol% | 68 | 95% |
| TMSOTf | 5 mol% | 52 | 87% |
Basic: How does the acetamido group at C2 influence enzymatic recognition by glycosidases?
Methodological Answer:
The 2-acetamido group mimics natural substrates (e.g., chitooligosaccharides), allowing selective hydrolysis by enzymes like lysozyme or HexA/B hexosaminidases. However, steric bulk from acetyl groups may reduce binding affinity. To test:
Kinetic Assays : Compare Kₘ values for acetylated vs. deacetylated substrates.
Docking Simulations : Molecular dynamics models predict H-bond interactions between the acetamido group and enzyme active sites (e.g., Asp53 in HexB) .
Advanced: What methodologies validate the stereochemical integrity of glycosidic bonds in derivatives?
Methodological Answer:
- NOE NMR : Nuclear Overhauser effects between anomeric protons and adjacent residues confirm α/β configuration.
- Circular Dichroism (CD) : β-linkages exhibit distinct Cotton effects (~210 nm) vs. α-anomers .
- Enzymatic Digestion : β-Galactosidase or β-N-acetylglucosaminidase selectively hydrolyze β-linked products, leaving α-anomers intact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
